

Spectral Analysis of 3-Nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **3-nitrobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **3-nitrobenzaldehyde** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-nitrobenzaldehyde** was acquired in deuterated chloroform (CDCl_3) using a 60 MHz or 400 MHz spectrometer, with tetramethylsilane (TMS) as the internal standard.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.14	Singlet	1H	Aldehyde proton (CHO)[1][2]
8.70	Singlet	1H	Aromatic Proton (H-2) [1]
8.50	Doublet (J = 8.4 Hz)	1H	Aromatic Proton (H-4) [1]
8.27	Doublet (J = 7.8 Hz)	1H	Aromatic Proton (H-6) [1]
7.78	Triplet (J = 7.8 Hz)	1H	Aromatic Proton (H-5)

¹³C NMR Spectral Data

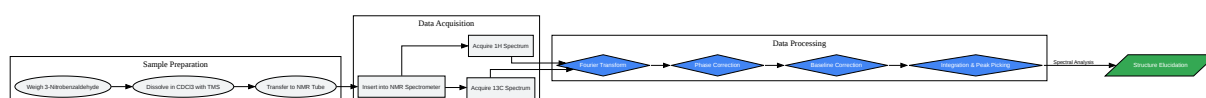
The ¹³C NMR spectrum of **3-nitrobenzaldehyde** was recorded in CDCl₃ on a 100 MHz spectrometer.

Chemical Shift (δ) ppm	Assignment
189.67	Aldehyde Carbon (CHO)[3]
148.79	C3 (Carbon attached to NO ₂)[3]
137.39	C1 (Carbon attached to CHO)[3]
134.58	C6[3]
130.36	C5[3]
128.57	C4[3]
124.49	C2[3]

Experimental Protocol: NMR Spectroscopy

A solution of **3-nitrobenzaldehyde** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃),

containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

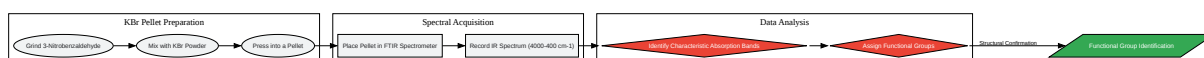
IR Spectral Data

The IR spectrum of **3-nitrobenzaldehyde** is typically obtained using the KBr pellet method.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch[3]
2830-2695	Weak	Aldehyde C-H Stretch[3]
1760-1665	Strong	Carbonyl (C=O) Stretch of Aldehyde[3]
1600-1585	Medium-Strong	Aromatic C=C Stretch[3]
1550-1475	Strong	Asymmetric NO ₂ Stretch[3]
1500-1400	Medium	Aromatic C=C Stretch[3]
1365-1290	Strong	Symmetric NO ₂ Stretch[3]
900-675	Strong	Aromatic C-H Bending (Out-of-plane)[3]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of solid **3-nitrobenzaldehyde** is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.



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IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

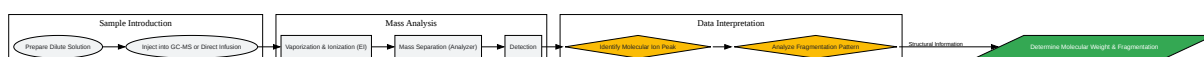
Mass Spectral Data

The mass spectrum of **3-nitrobenzaldehyde** is typically obtained using electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
151	87.52	$[M]^+$ (Molecular Ion)[4]
150	84.84	$[M-H]^+$
105	53.21	$[M-NO_2]^+$
77	99.99	$[C_6H_5]^+$ (Phenyl Cation)[4]
51	86.92	$[C_4H_3]^+$

Experimental Protocol: Mass Spectrometry

A dilute solution of **3-nitrobenzaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating a mass spectrum.

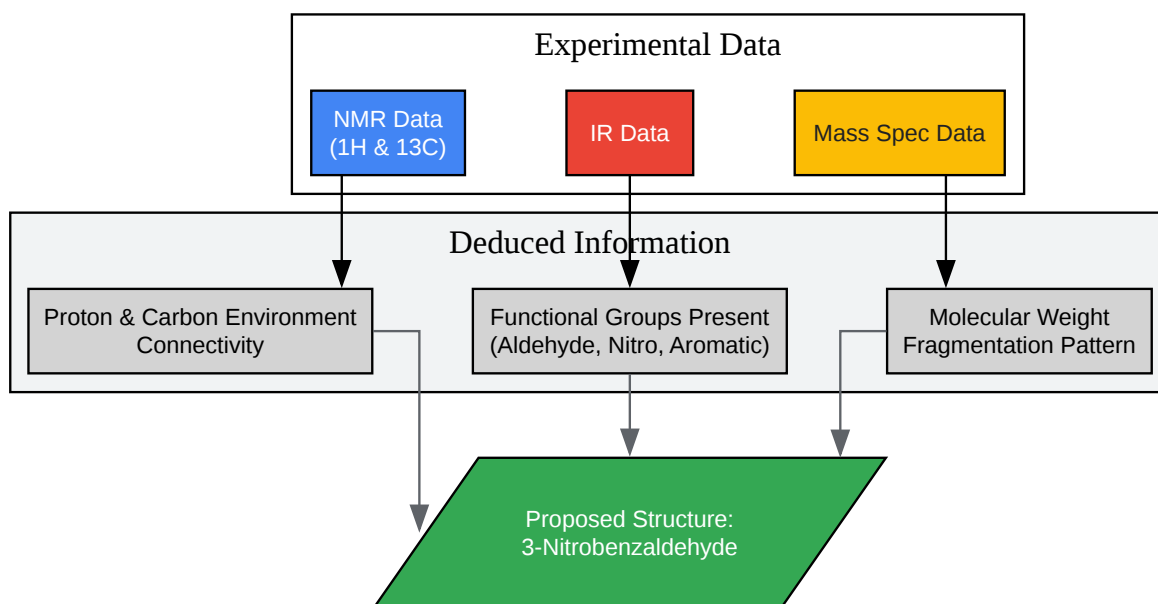


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Mass Spectrometry Experimental Workflow

Logical Relationship for Spectral Data Interpretation

The comprehensive analysis of **3-nitrobenzaldehyde** involves the integration of data from NMR, IR, and MS to confirm its chemical structure.



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Logical Flow for Structure Elucidation

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